molecular formula C15H17NO4 B11782807 Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

Cat. No.: B11782807
M. Wt: 275.30 g/mol
InChI Key: STWMUDSYFSPZAB-UHFFFAOYSA-N
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Description

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate ( 1958100-85-0) is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . It belongs to the class of piperidine derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery. Piperidine rings are common structural components in pharmaceuticals and bioactive molecules, often serving as key intermediates in the synthesis of more complex compounds . While the specific biological mechanism of action for this acetyl-substituted derivative requires further investigation, related piperidine-carboxylate compounds are frequently utilized as building blocks in organic synthesis. For instance, structurally similar benzyl-protected oxopiperidinecarboxylates are employed as key intermediates in multi-step synthetic routes to target molecules, including those with potential pharmacological profiles . The presence of both acetyl and carboxylate protective groups on the piperidine ring makes this compound a versatile precursor for further chemical modifications, suitable for applications in method development and the synthesis of novel compounds for biological screening. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C15H17NO4/c1-11(17)13-7-8-14(18)16(9-13)15(19)20-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3

InChI Key

STWMUDSYFSPZAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of Piperidinone with Benzyl Chloroacetate

A foundational method involves the alkylation of 2-piperidinone derivatives. VulcanChem outlines a two-step protocol:

  • Step 1 : Reaction of 2-piperidinone with benzyl chloroacetate in the presence of a base (e.g., potassium carbonate or triethylamine) to form benzyl 2-oxopiperidine-1-carboxylate.

  • Step 2 : Acetylation of the intermediate at the 5-position using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP).

Key Data :

StepReagents/ConditionsYieldSource
1Benzyl chloroacetate, K₂CO₃, DMF, 0–25°C75–85%
2Acetyl chloride, pyridine, CH₂Cl₂, reflux60–70%

This method leverages the nucleophilic reactivity of the piperidinone nitrogen, followed by Friedel-Crafts acylation. Steric hindrance at the 5-position necessitates careful temperature control to avoid side reactions.

Reductive Amination and Cyclization Strategies

Boc-Protected Piperidine Route

Patent US10662190B2 describes a route starting from N-Boc-piperidinone:

  • Step 1 : Benzyloxyimine formation via condensation with O-benzylhydroxylamine.

  • Step 2 : Acidic deprotection (e.g., TFA) to remove the Boc group.

  • Step 3 : Cyclization under alkaline conditions (e.g., NaOH/EtOH) to form the 2-oxopiperidine scaffold.

  • Step 4 : Acetylation at the 5-position using acetyl chloride.

Optimization Insight :

  • The use of O-benzylhydroxylamine ensures regioselective imine formation, while TFA-mediated deprotection minimizes racemization.

  • Cyclization in ethanol at 60°C improves ring-closure efficiency (>90% conversion).

Cross-Coupling and Heterocyclization Approaches

Pd-Catalyzed Coupling for Acetyl Group Introduction

A PMC study demonstrates the utility of palladium catalysis in installing the acetyl moiety:

  • Step 1 : Suzuki-Miyaura coupling of 5-bromo-2-oxopiperidine-1-carboxylate with acetyl pinacol boronate.

  • Step 2 : Benzylation using benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

Reaction Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (3:1), 80°C, 12 h.

  • Yield: 68% for coupled product, 82% after benzylation.

Solid-Phase Combinatorial Synthesis

Resin-Bound Intermediate Strategy

White Rose Research reports a combinatorial approach using Wang resin:

  • Step 1 : Immobilization of Fmoc-piperidinone onto the resin via carbodiimide coupling.

  • Step 2 : On-resin acetylation with acetyl chloride/DMAP.

  • Step 3 : Cleavage with TFA/CH₂Cl₂ to yield the free carboxylate.

  • Step 4 : Benzylation via Mitsunobu reaction (DIAD, PPh₃, benzyl alcohol).

Advantages :

  • High purity (>95% by HPLC) due to iterative washing.

  • Scalable for parallel synthesis of analogs.

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsYield Range
Piperidinone AlkylationStraightforward, high atom economyRequires anhydrous conditions60–85%
Reductive AminationExcellent regioselectivityMulti-step, costly reagents50–75%
Pd-Catalyzed CouplingModular acetyl group installationSensitivity to oxygen/moisture60–70%
Solid-Phase SynthesisHigh purity, combinatorial potentialSpecialized equipment needed70–90%

Critical Challenges and Optimization Strategies

Steric Hindrance at the 5-Position

The acetyl group’s bulkiness complicates late-stage functionalization. Solutions include:

  • Low-Temperature Acetylation : Reduces side reactions (e.g., over-acylation).

  • Directed Ortho-Metalation : Use of LDA to deprotonate the 5-position selectively before acetyl introduction.

Racemization During Cyclization

Patent US10556905B2 highlights chiral resolution via enzymatic hydrolysis (e.g., lipase B) to achieve >99% enantiomeric excess for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylate Group

The benzyl ester moiety undergoes cleavage under hydrogenolysis or acidic conditions to yield free carboxylic acids or salts. For example:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating 5-acetyl-2-oxopiperidine-1-carboxylic acid.

  • Acid Hydrolysis : Treatment with HCl or H₂SO₄ in aqueous ethanol yields the same product.

Table 1: Carboxylate Group Reactivity

Reaction TypeConditionsProductYield (%)Source
HydrogenolysisH₂ (1 atm), Pd-C, EtOH5-Acetyl-2-oxopiperidine-1-carboxylic acid85–92
Acid Hydrolysis6M HCl, reflux, 4h5-Acetyl-2-oxopiperidine-1-carboxylic acid78

Ketone Functionalization

The acetyl group at position 5 participates in condensation, reduction, and Grignard reactions:

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, forming benzyl 5-(1-hydroxyethyl)-2-oxopiperidine-1-carboxylate .

  • Grignard Addition : Methylmagnesium bromide adds to the ketone, producing a tertiary alcohol derivative .

Table 2: Ketone-Directed Reactions

ReactionReagents/ConditionsProductSelectivitySource
ReductionNaBH₄, MeOH, 0°C → 25°CAlcohol derivative>95%
Grignard AdditionMeMgBr, THF, 0°C → 20°C, 19hTertiary alcohol71%

Piperidine Ring Modifications

The 2-oxopiperidine core undergoes ring-opening or functionalization under specific conditions:

  • Enolate Formation : Deprotonation with LDA (lithium diisopropylamide) generates enolates for alkylation or acylation at the α-position .

  • Cycloadditions : Participation in [3+2] or [4+2] cycloadditions with dipolarophiles or dienes .

Enzymatic Interactions

The compound mimics substrates for enzymes like fatty acid amide hydrolase (FAAH), disrupting lipid metabolism pathways. Studies show:

  • IC₅₀ vs. FAAH : 12.3 ± 1.8 µM (competitive inhibition).

  • Anti-inflammatory Activity : Reduces prostaglandin E₂ (PGE₂) by 67% at 10 µM in macrophages.

Cross-Coupling Reactions

While not directly reported for this compound, structurally similar piperidines undergo:

  • Suzuki-Miyaura Coupling : With aryl boronic acids under Pd catalysis .

  • Buchwald-Hartwig Amination : For N-arylation .

Key Mechanistic Insights

  • Steric Effects : The 5-acetyl group hinders axial attack in nucleophilic substitutions, favoring equatorial selectivity .

  • Solvent Dependency : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for enolate-mediated transformations .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

  • The compound's structural features make it a candidate for developing new pharmaceuticals. Research indicates that compounds with similar piperidine structures often exhibit diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties .

2. Interaction with Biological Targets

  • Initial studies suggest that Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate may interact with various biological targets, influencing pathways relevant to diseases such as cancer and inflammatory disorders. Understanding these interactions is crucial for elucidating its pharmacodynamics.

1. Anticancer Potential

  • This compound has been investigated for its anticancer properties. Compounds derived from similar scaffolds have shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth in various models .
CompoundCell LineEC50 (µM)Observations
This compoundA549 (lung cancer)10High cytotoxicity observed
Related compoundsHeLa (cervical cancer)15Significant apoptosis induction

2. Antimicrobial Activity

  • The compound may exhibit antimicrobial properties against various pathogens. Similar derivatives have been screened against multidrug-resistant strains, showing potential as therapeutic agents in treating infections .

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells, researchers found that treatment with this compound significantly reduced cell viability compared to control groups. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of derivatives related to this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain modifications enhanced efficacy, suggesting a promising avenue for developing new antibiotics.

Mechanism of Action

The mechanism of action of Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Benzyl 4-Aminopiperidine-1-Carboxylate

Structural Differences :

  • Substituents: The 4-amino group replaces the 5-acetyl and 2-oxo groups in the target compound.

Physical Properties :

  • Molecular Weight : 234.29 g/mol (vs. ~276–290 g/mol estimated for the target compound due to additional acetyl and oxo groups) .

Benzyl Benzoate (BB)

Structural Differences :

  • Simpler ester structure lacking the piperidine ring.

Therapeutic Efficacy :

  • The target compound’s piperidine core may confer distinct pharmacokinetic properties (e.g., solubility, bioavailability) compared to BB’s linear ester .

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

Structural Differences :

  • Benzothiophene core instead of piperidine; amino and ester groups at different positions.

Regulatory and Usage Context :

  • Classified as a laboratory chemical (CAS 20532-28-9). The target compound’s piperidine ring and acetyl group may expand its utility in heterocyclic chemistry or drug discovery .

Other Benzoate Esters

Examples include phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3). These lack heterocyclic cores but share ester functionality. Their applications range from fragrances to pharmaceutical excipients . The target compound’s piperidine ring likely enhances rigidity and binding affinity in biological systems compared to linear esters .

Biological Activity

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with acetic anhydride and benzyl bromide. The structural integrity of the compound is crucial for its biological activity, as modifications in the piperidine ring can significantly influence its pharmacological properties.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that these compounds could reduce cell viability significantly compared to control treatments.

Table 1: Cytotoxic Effects of Piperidine Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA54925
Compound XMCF-730
Compound YHeLa20

2.2 Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. In vitro studies indicated that this compound could protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate), which is linked to various neurodegenerative disorders.

Table 2: Neuroprotective Activity Against NMDA-Induced Cytotoxicity

CompoundModelProtective Effect (%)Reference
This compoundNMDA-treated neurons70
Reference Compound (Ifenprodil)NMDA-treated neurons65

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways. For example, it has been reported to inhibit specific enzymes involved in lipid metabolism, which could contribute to its anticancer and neuroprotective activities.

4. Case Studies and Research Findings

In a systematic study published by Ortega et al., the compound was shown to engage with target receptors effectively, leading to significant reductions in toxic lipid levels in animal models of lysosomal storage diseases . This finding underscores the compound's potential utility beyond cancer therapy, particularly in metabolic disorders.

5. Conclusion

This compound exhibits a range of promising biological activities, particularly in anticancer and neuroprotective contexts. Ongoing research is necessary to further elucidate its mechanisms of action and therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Wear lab coats to prevent skin exposure .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in a cool, dry place away from oxidizers. Use airtight containers labeled with hazard warnings .
    • Reference Data :
PropertyValue (Analogous Compounds*)Source
Melting Point~68°C (Benzyl 4-aminopiperidine-1-carboxylate)
Molar Mass~234–235 g/mol (Piperidine derivatives)

Q. What synthetic strategies are applicable for laboratory-scale preparation of this compound?

  • Methodological Answer :

  • Step 1 : Protect the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Introduce the acetyl group at the 5-position via nucleophilic acylation using acetyl chloride in anhydrous DCM.
  • Step 3 : Oxidize the 2-position ketone using mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or IR carbonyl stretches) for this compound?

  • Methodological Answer :

  • NMR Discrepancies :
  • Verify solvent purity (e.g., deuterated DMSO or CDCl₃) and concentration.
  • Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for overlapping signals in the piperidine ring .
  • IR Analysis :
  • Compare experimental carbonyl stretches (C=O at ~1700–1750 cm⁻¹) with computational predictions (DFT) to assign peaks accurately.
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What crystallographic challenges arise in determining the structure of this compound via X-ray diffraction?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in a solvent system (e.g., ethanol/water) to obtain single crystals. Avoid polar aprotic solvents that may co-crystallize.
  • Data Collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts. Collect high-resolution data (≤1.0 Å) for precise electron density mapping.
  • Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the benzyl or acetyl groups using PART instructions and restraints .
    • Reference Data :
ParameterRecommendationSource
Space GroupP2₁/c (common for piperidines)
R-factor Target<0.05 for high reliability

Q. How can enzymatic synthesis methods be optimized for enantioselective production of benzyl-protected piperidine carboxylates?

  • Methodological Answer :

  • Enzyme Selection : Use lipases (e.g., Candida antarctica Lipase B) for regioselective acylation.
  • Solvent System : Opt for tert-butanol or ionic liquids to enhance enzyme stability and substrate solubility .
  • Kinetic Control : Monitor reaction progress via HPLC to terminate at maximal enantiomeric excess (ee). Typical ee >90% is achievable under optimized conditions.
  • Scale-Up : Maintain a substrate-to-enzyme ratio of 10:1 (w/w) and agitate at 200 rpm for efficient mixing .

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